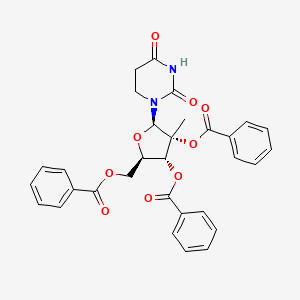
Guanosine, 8-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 8-(methylthio)- is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside composed of guanine attached to a ribose sugar. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons, which produce antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine analogues, including guanosine, 8-(methylthio)-, typically involves the modification of the guanine base. One common method is the alkylation of guanine at the C8 position using a photo-mediated Minisci reaction. This reaction involves the use of catechol to assist the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives, which enhances the yield of the reaction .
Industrial Production Methods
Industrial production of nucleoside analogues often involves biotransformation processes. For example, guanosine can be efficiently produced in Escherichia coli by overexpressing the purine synthesis pathway and deleting genes involved in guanosine catabolism to increase accumulation .
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Guanosine, 8-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its immunostimulatory activity makes it a candidate for antiviral drug development.
Mechanism of Action
The mechanism of action of guanosine, 8-(methylthio)- involves its interaction with Toll-like receptor 7 (TLR7). Activation of TLR7 leads to the induction of type I interferons, which have antiviral effects . Additionally, it may interact with the adenosinergic system, modulating adenosine transmission and exerting neuroprotective and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
8-Methyladenosine: A potent inhibitor of the vaccinia virus.
8-Ethyladenosine: Shows special inhibition properties.
Uniqueness
Guanosine, 8-(methylthio)- is unique due to its specific immunostimulatory activity and its ability to induce type I interferons through TLR7 activation. This sets it apart from other guanosine analogues that may not have the same level of immunostimulatory effects .
Properties
Molecular Formula |
C11H15N5O5S |
|---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methylsulfanyl-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3-6,9,17-19H,2H2,1H3,(H2,12,15,20)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
OAXJLSYTYAMFQH-AAXBYFMASA-N |
Isomeric SMILES |
CSC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CSC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)

![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)






![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)


![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
